molecular formula C8H6F3NO2 B1294962 4-(Trifluoromethoxy)benzamide CAS No. 456-71-3

4-(Trifluoromethoxy)benzamide

Cat. No.: B1294962
CAS No.: 456-71-3
M. Wt: 205.13 g/mol
InChI Key: IDIXWLCRJFBQJA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination process, which uses XtalFluor-E as a fluoride source in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide . Another approach involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile .

Industrial Production Methods: Industrial production methods for 4-(Trifluoromethoxy)benzamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group.

    Electrophilic Reactions: The compound can also undergo electrophilic reactions, where electrophiles attack the benzamide structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while electrophilic reactions can produce different fluorinated derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group attached to an aniline structure.

Uniqueness: 4-(Trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the benzamide structure, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .

Biological Activity

4-(Trifluoromethoxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a trifluoromethoxy group attached to a benzamide core. The synthesis of this compound typically involves the reaction of 4-aminobenzamide with trifluoromethoxy reagents under controlled conditions, which can yield high purity and yield rates. Various synthetic routes have been explored, including the use of different coupling agents and solvents to optimize the reaction conditions .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its cytotoxicity, antioxidant properties, and potential as an inhibitor for various biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values of 22.09 µg/mL against A-549 (lung adenocarcinoma) and 6.40 µg/mL against MCF-7 (breast cancer) cells, indicating potent anti-cancer activity .

Cell LineIC50 Value (µg/mL)
A-54922.09
MCF-76.40

Antioxidant Activity

In vitro assays have shown that the compound possesses notable antioxidant properties. It demonstrated significant scavenging activity against DPPH radicals and hydrogen peroxide, suggesting its potential as an antioxidant agent .

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with specific molecular targets. Molecular docking studies indicate that it binds effectively to proteins involved in cancer progression and oxidative stress response, such as HERA protein and Peroxiredoxins .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethoxy group significantly enhances the biological activity of benzamide derivatives. Studies have shown that this electron-withdrawing group increases binding affinity to target proteins compared to other substituents .

Key Findings from SAR Studies

  • Increased Potency : The trifluoromethoxy moiety improves the binding affinity and biological activity.
  • Target Specificity : Variations in substituents lead to differences in activity profiles against various kinases and receptors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A series of experiments demonstrated its efficacy in inhibiting cell proliferation in human cancer cell lines, supporting further development as a chemotherapeutic agent.
  • Antiviral Activity : Research indicates potential applications in antiviral therapies, particularly against filoviruses like Ebola, where similar benzamide derivatives have shown promising results .

Properties

IUPAC Name

4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXWLCRJFBQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073187
Record name Benzamide, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-71-3
Record name Benzamide, 4-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 456-71-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 4-(trifluoromethoxy)benzamide group in the context of this research?

A1: The research focuses on a series of aloperine derivatives designed to inhibit HIV-1 entry. Among these, compound 12d, featuring an N-(1-butyl)-This compound side chain at the N12 position of aloperine, exhibited the most potent anti-HIV-1 activity. [] This suggests that the This compound moiety plays a crucial role in enhancing the inhibitory activity of aloperine against HIV-1. Further studies are needed to elucidate the specific interactions of this group with the target and its contribution to the overall mechanism of action.

Q2: Does the study provide information about the structure-activity relationship (SAR) related to the this compound group?

A2: While the study highlights the importance of the This compound group in compound 12d, it doesn't delve into a detailed SAR analysis specifically for this moiety. [] The research primarily focuses on modifications at the N12 position of aloperine, with compound 12d emerging as the most potent derivative. Further investigations focusing on systematic modifications within the This compound structure are needed to understand its impact on antiviral activity and potentially optimize its properties for drug development.

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